molecular formula C12H19N3OS B7826445 6-methyl-2-methylsulfanyl-5-(piperidin-1-ylmethyl)-1H-pyrimidin-4-one

6-methyl-2-methylsulfanyl-5-(piperidin-1-ylmethyl)-1H-pyrimidin-4-one

Cat. No.: B7826445
M. Wt: 253.37 g/mol
InChI Key: BRBQHAALAXFSBL-UHFFFAOYSA-N
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Description

6-Methyl-2-methylsulfanyl-5-(piperidin-1-ylmethyl)-1H-pyrimidin-4-one is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidinone core, substituted with a piperidin-1-ylmethyl group, a methylsulfanyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-methylsulfanyl-5-(piperidin-1-ylmethyl)-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidinone core, followed by the introduction of the piperidin-1-ylmethyl group through nucleophilic substitution reactions. The methylsulfanyl group is then introduced via thiolation reactions, and the final methyl group is added through alkylation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-methylsulfanyl-5-(piperidin-1-ylmethyl)-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine using reducing agents such as sodium borohydride.

    Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the pyrimidinone core produces dihydropyrimidines.

Scientific Research Applications

6-Methyl-2-methylsulfanyl-5-(piperidin-1-ylmethyl)-1H-pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methyl-2-methylsulfanyl-5-(piperidin-1-ylmethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-methylsulfanyl-5-(morpholin-4-ylmethyl)-1H-pyrimidin-4-one: Similar structure but with a morpholine group instead of a piperidine group.

    6-Methyl-2-methylsulfanyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrimidin-4-one: Similar structure but with a pyrrolidine group instead of a piperidine group.

Uniqueness

6-Methyl-2-methylsulfanyl-5-(piperidin-1-ylmethyl)-1H-pyrimidin-4-one is unique due to the presence of the piperidin-1-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and influence its reactivity in chemical reactions.

Properties

IUPAC Name

6-methyl-2-methylsulfanyl-5-(piperidin-1-ylmethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c1-9-10(8-15-6-4-3-5-7-15)11(16)14-12(13-9)17-2/h3-8H2,1-2H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBQHAALAXFSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1)SC)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=C(N1)SC)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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